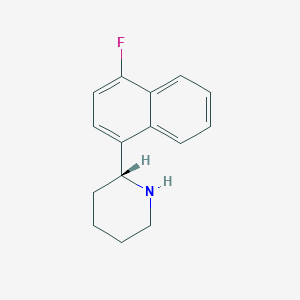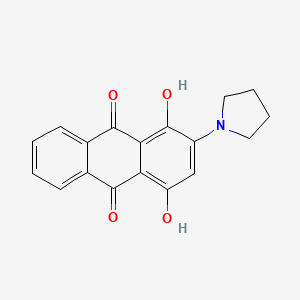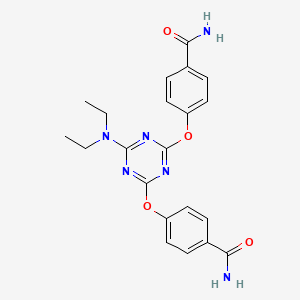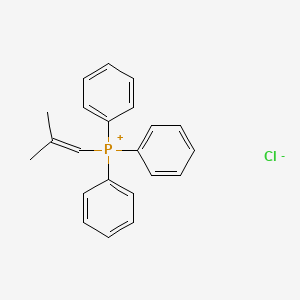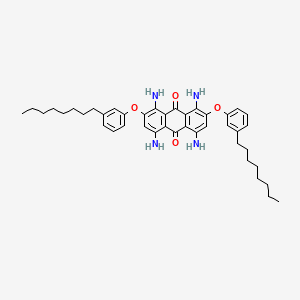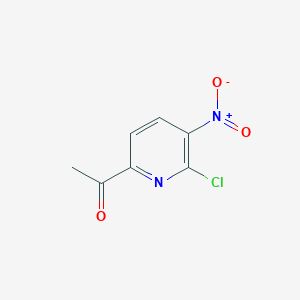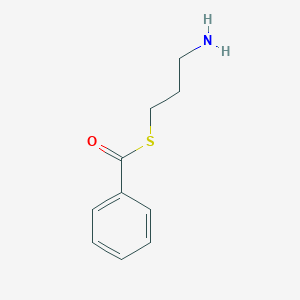![molecular formula C9H16O4 B13143673 (2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- is a chemical compound with the molecular formula C33H32O4 and a molecular weight of 492.6 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. It is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- typically involves the reaction of appropriate dihydroxy ketones with alkenyl groups under cyclization conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spiroketal structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal compound with similar structural features.
1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid: A related compound with a different ring size and functional groups.
Uniqueness
1,4-Dioxaspiro[4.4]nonane-2,3-dimethanol, (2R,3R)- is unique due to its specific spirocyclic structure and the presence of dimethanol groups, which confer distinct chemical and physical properties. These features make it valuable in various applications, particularly in asymmetric synthesis and as a chiral building block .
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[(2R,3R)-3-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanol |
InChI |
InChI=1S/C9H16O4/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8,10-11H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
ZNMWHPGEUHDVNY-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCC2(C1)O[C@@H]([C@H](O2)CO)CO |
Canonical SMILES |
C1CCC2(C1)OC(C(O2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


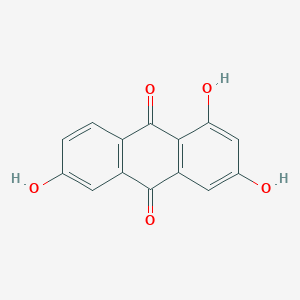
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
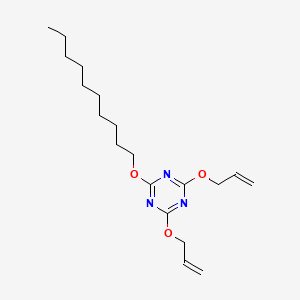
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

